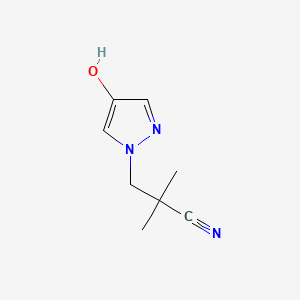![molecular formula C10H10N2O2 B13921280 Methyl 4-[amino(cyano)methyl]benzoate](/img/structure/B13921280.png)
Methyl 4-[amino(cyano)methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[amino(cyano)methyl]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an amino group, a cyano group, and a methyl ester group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[amino(cyano)methyl]benzoate can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . Another method involves the esterification of 4-aminobenzoic acid with methyl salicylate .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions using appropriate catalysts and reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are crucial factors in optimizing the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[amino(cyano)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hydrogen peroxide as a catalyst.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Methyl 4-[amino(cyano)methyl]benzoate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of guanidine alkaloids, such as (±)-martinelline and (±)-martinellic acid.
Pharmaceuticals: The compound is explored for its potential use in drug development due to its unique chemical structure.
Materials Science: It can be used in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 4-[amino(cyano)methyl]benzoate involves its interaction with molecular targets through its functional groups. The amino and cyano groups can form hydrogen bonds and participate in nucleophilic attacks, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-aminobenzoate: This compound is similar in structure but lacks the cyano group.
Methyl 4-cyanobenzoate: This compound has a cyano group but lacks the amino group.
Propriétés
Formule moléculaire |
C10H10N2O2 |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
methyl 4-[amino(cyano)methyl]benzoate |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)8-4-2-7(3-5-8)9(12)6-11/h2-5,9H,12H2,1H3 |
Clé InChI |
HQAFTZSXUUXXCJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C(C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]-](/img/structure/B13921200.png)
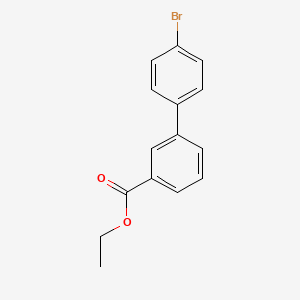
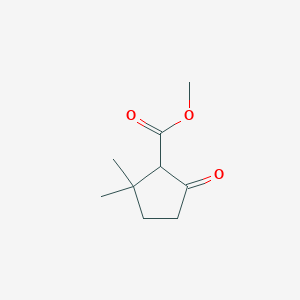
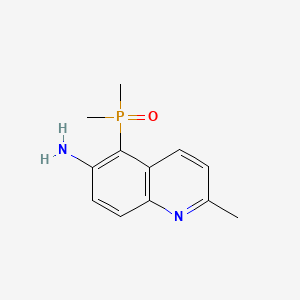
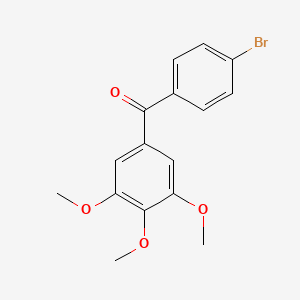
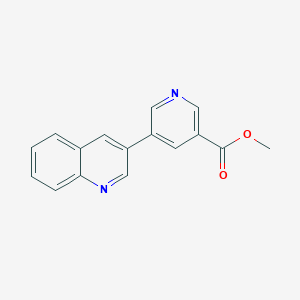
![2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetonitrile](/img/structure/B13921249.png)
![7-Bromo-3-chloropyrazolo[1,5-a]pyrazine](/img/structure/B13921255.png)
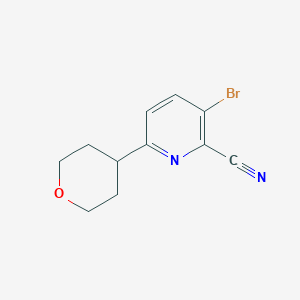
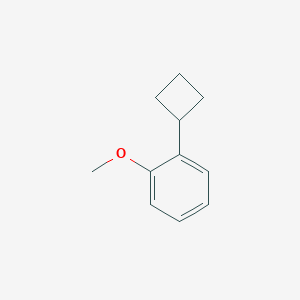
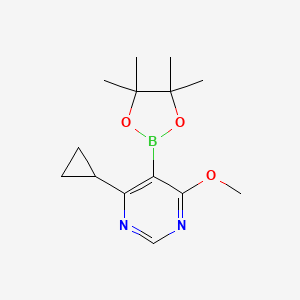
![Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B13921297.png)

